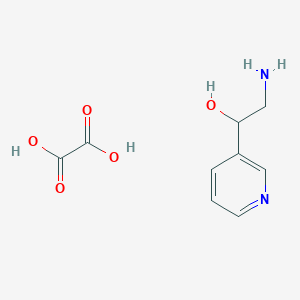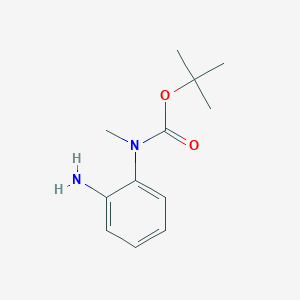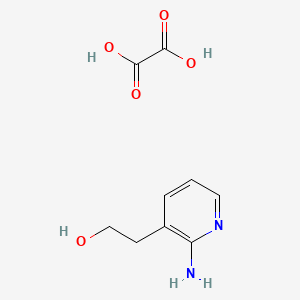
2-Amino-1-pyridin-3-YL-ethanol oxalate
Vue d'ensemble
Description
2-Amino-1-pyridin-3-YL-ethanol oxalate (APEO) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. APEO is a derivative of pyridin-3-yl-ethanol, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. APEO has a wide range of potential applications in the fields of biochemistry and physiology, due to its unique structure and properties.
Applications De Recherche Scientifique
Catalytic Applications
Research has explored the catalytic properties of substances related to 2-Amino-1-pyridin-3-YL-ethanol oxalate, emphasizing their role in facilitating various chemical reactions. For instance, studies have highlighted the effectiveness of catalase in catalyzing coupled oxidation reactions, including the secondary oxidation of ethanol to acetaldehyde. This reaction is significant for understanding the enzymatic processes involved in alcohol metabolism and the effects of hydrogen peroxide (H2O2) on these processes (Keilin & Hartree, 1945).
Chemical Synthesis and Complexation
Further research delves into the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with metals such as Cu(II) and Cd(II). These studies provide insights into the formation of novel compounds with potential applications in material science, catalysis, and as ligands in coordination chemistry. The ability of these compounds to form stable complexes with metals has been examined through various analytical techniques, including X-ray diffraction and spectroscopy, revealing their potential for creating new materials with unique properties (Mardani et al., 2019).
Protective Groups in Polymer Chemistry
The utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been investigated, demonstrating its effectiveness in chemical and thermal cleavage processes. This research has applications in polymer chemistry, where such protecting groups are crucial for the synthesis and modification of polymers. The findings suggest the broader applicability of 2-(pyridin-2-yl)ethanol in the development of polymers with specific properties, including those with biomedical applications (Elladiou & Patrickios, 2012).
Enzymatic and Organic Catalyst Systems
Research on hybrid enzymatic and organic catalyst systems for the oxidation of ethanol demonstrates the integration of 2-Amino-1-pyridin-3-YL-ethanol oxalate related compounds in innovative catalytic processes. These studies pave the way for applications in biosensors, environmental monitoring, and biofuel cells by showcasing the ability to oxidize ethanol to carbon dioxide efficiently in acidic conditions. This interdisciplinary approach combines organic chemistry and biochemistry to address challenges in energy and environmental science (Franco et al., 2020).
Propriétés
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZMOBWLPELGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-pyridin-3-YL-ethanol oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
